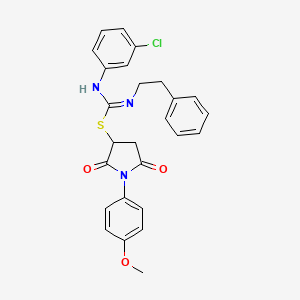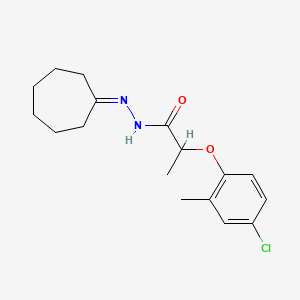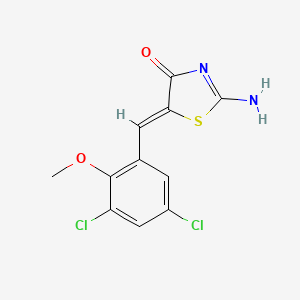![molecular formula C34H30N2O2S B11520402 N-benzyl-2-({(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11520402.png)
N-benzyl-2-({(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzyl group, a naphthalene moiety, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a naphthyl-substituted benzaldehyde to form an imine intermediate. This intermediate is then reacted with a tetrahydrobenzothiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and naphthalene moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylpyrimidin-4-amine: Known for its inhibitory activity against certain enzymes.
Benzylamine: A simpler compound with a benzyl group attached to an amine.
N-benzyl imines: Compounds with similar structural features but different functional groups
Uniqueness
N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a naphthalene moiety, a benzyl group, and a tetrahydrobenzothiophene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C34H30N2O2S |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N-benzyl-2-[(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C34H30N2O2S/c37-33(35-21-24-9-2-1-3-10-24)32-30-15-6-7-16-31(30)39-34(32)36-22-25-17-19-28(20-18-25)38-23-27-13-8-12-26-11-4-5-14-29(26)27/h1-5,8-14,17-20,22H,6-7,15-16,21,23H2,(H,35,37)/b36-22- |
InChI Key |
IMTPAYUWXVHJNI-ICUTVXMZSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2,6-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11520320.png)


![(2-chlorophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11520334.png)


![5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11520344.png)
![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propan-1-ol](/img/structure/B11520351.png)
![Propan-2-yl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11520357.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11520366.png)
![Propan-2-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B11520374.png)
![Tribenzo[a,c,i]phenazine](/img/structure/B11520391.png)
![2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11520399.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide](/img/structure/B11520401.png)
